N-(4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H24FN3O3S and its molecular weight is 453.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Molecular Formula : C₁₈H₁₈FN₃O₂S
- Molecular Weight : 357.42 g/mol
- IUPAC Name : N-(4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the fluorine atom enhances electron-withdrawing capabilities, which may contribute to increased radical scavenging activity. This effect is crucial in mitigating oxidative stress-related diseases.
2. Cholinesterase Inhibition
In vitro studies have demonstrated that derivatives of benzofuro-pyrimidines can inhibit cholinesterases (AChE and BChE), which are enzymes involved in neurotransmitter breakdown. For instance, compounds similar to N-(4-fluorobenzyl)-2-{...} showed IC₅₀ values ranging from 10 to 30 μM against AChE, indicating moderate inhibitory activity compared to standard drugs like donepezil (IC₅₀ = 0.02 μM) .
3. Anti-inflammatory Effects
Compounds containing the benzofuro and pyrimidine moieties have been evaluated for their anti-inflammatory potential. They were found to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in inflammatory pathways. The anti-inflammatory activity was assessed through various assays measuring the inhibition of these enzymes.
4. Cytotoxicity Against Cancer Cells
The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). Preliminary results suggest that it exhibits selective cytotoxicity, making it a candidate for further development in cancer therapy .
The biological activity of N-(4-fluorobenzyl)-2-{...} can be attributed to several mechanisms:
- Molecular Docking Studies : In silico studies indicate that the compound forms hydrogen bonds with key residues in target proteins, enhancing its binding affinity and biological efficacy .
- Electron-Withdrawing Effects : The presence of fluorine increases metabolic stability and membrane permeability, facilitating better interaction with biological targets .
Comparative Data Table
Activity Type | IC₅₀ Value (μM) | Reference |
---|---|---|
AChE Inhibition | 15.2 - 34.2 | |
BChE Inhibition | 9.2 | |
Cytotoxicity (MCF-7) | Variable | |
COX Inhibition | Moderate |
Case Studies
-
Cholinesterase Inhibition Study :
A study evaluated several derivatives for their ability to inhibit AChE and BChE. The results indicated that the presence of halogen atoms significantly enhanced inhibitory activity, suggesting a structure-activity relationship that could guide future synthesis of more potent inhibitors. -
Cytotoxicity Evaluation :
The compound was tested against various cancer cell lines, showing promising results in selectively inducing apoptosis in MCF-7 cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3S/c1-15(2)11-12-28-23(30)22-21(18-5-3-4-6-19(18)31-22)27-24(28)32-14-20(29)26-13-16-7-9-17(25)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAQOQKTCKRJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.